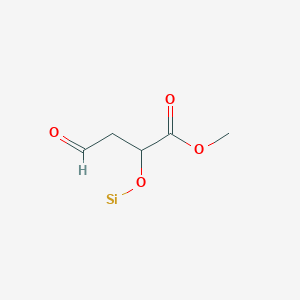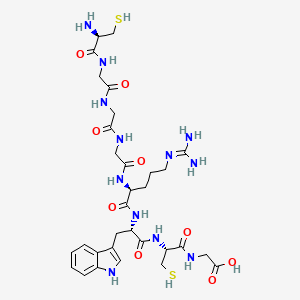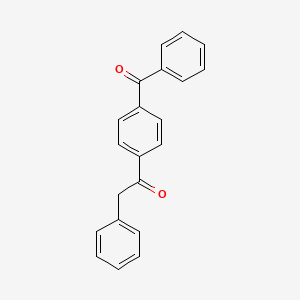
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine is a complex peptide compound with a molecular formula of C32H61N15O8 and an average mass of 783.922 Da . This compound is notable for its intricate structure, which includes multiple amino acid residues and a diaminomethylidene group.
Vorbereitungsmethoden
The synthesis of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of amino acid side chains with groups like Boc or Fmoc to prevent unwanted reactions. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity of the compound .
Analyse Chemischer Reaktionen
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage.
Biology: The compound is studied for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle or as a therapeutic agent itself.
Industry: It may be used in the development of novel biomaterials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The peptide backbone allows for conformational flexibility, enabling the compound to adopt various structures that can interact with different targets and pathways .
Vergleich Mit ähnlichen Verbindungen
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can be compared with other similar peptide compounds, such as:
- L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-ornithine
- L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-lysine These compounds share a similar peptide backbone but differ in the specific amino acid residues or functional groups present. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
920011-46-7 |
|---|---|
Molekularformel |
C32H51N13O8 |
Molekulargewicht |
745.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H51N13O8/c1-17(2)9-20(33)26(47)44-24(14-46)30(51)45-8-4-6-25(45)29(50)41-21(5-3-7-38-32(34)35)27(48)42-22(10-18-12-36-15-39-18)28(49)43-23(31(52)53)11-19-13-37-16-40-19/h12-13,15-17,20-25,46H,3-11,14,33H2,1-2H3,(H,36,39)(H,37,40)(H,41,50)(H,42,48)(H,43,49)(H,44,47)(H,52,53)(H4,34,35,38)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
VGVLAQRNGQFJHL-OOPVGHQCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)

![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)




![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)


